molecular formula C17H14N2O3 B5697017 (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5697017
M. Wt: 294.30 g/mol
InChI Key: ACKWOVUTCDERGO-UVTDQMKNSA-N
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Description

(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1-phenyl-3,5-dioxopyrazolidine. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit bacterial enzymes or disrupt bacterial cell walls . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential antibacterial properties make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(4Z)-4-[(2-hydroxy-5-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-7-8-15(20)12(9-11)10-14-16(21)18-19(17(14)22)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWOVUTCDERGO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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